molecular formula C23H24FN3O2 B2661326 3-(4-fluorophenyl)-1-methyl-N-[(4-phenyloxan-4-yl)methyl]-1H-pyrazole-5-carboxamide CAS No. 1396630-73-1

3-(4-fluorophenyl)-1-methyl-N-[(4-phenyloxan-4-yl)methyl]-1H-pyrazole-5-carboxamide

Cat. No.: B2661326
CAS No.: 1396630-73-1
M. Wt: 393.462
InChI Key: QEHOGEOZTPKFBM-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-1-methyl-N-[(4-phenyloxan-4-yl)methyl]-1H-pyrazole-5-carboxamide is a pyrazole-based carboxamide derivative characterized by a fluorinated aromatic ring and a tetrahydropyran (oxane) substituent. Its molecular structure includes:

  • Pyrazole core: The 1H-pyrazole ring is substituted at position 3 with a 4-fluorophenyl group and at position 1 with a methyl group.

This compound belongs to a broader class of pyrazole carboxamides studied for their diverse pharmacological activities, including kinase inhibition, antimicrobial properties, and receptor modulation . Its structural complexity, particularly the oxane ring, distinguishes it from simpler pyrazole derivatives.

Properties

IUPAC Name

5-(4-fluorophenyl)-2-methyl-N-[(4-phenyloxan-4-yl)methyl]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24FN3O2/c1-27-21(15-20(26-27)17-7-9-19(24)10-8-17)22(28)25-16-23(11-13-29-14-12-23)18-5-3-2-4-6-18/h2-10,15H,11-14,16H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEHOGEOZTPKFBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)NCC3(CCOCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)-1-methyl-N-[(4-phenyloxan-4-yl)methyl]-1H-pyrazole-5-carboxamide typically involves a multi-step process. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorophenyl)-1-methyl-N-[(4-phenyloxan-4-yl)methyl]-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated derivatives and nucleophiles in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its potential as a therapeutic agent due to its ability to inhibit specific biological pathways. The following applications have been noted:

  • Anti-inflammatory Activity : Research indicates that pyrazole derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory process. This inhibition can lead to reduced inflammation and pain relief, making it a candidate for developing anti-inflammatory drugs .
  • Anticancer Properties : Preliminary studies suggest that this compound may exhibit anticancer activity by inducing apoptosis in cancer cells. It has been observed to affect cell proliferation and viability in various cancer cell lines, indicating its potential as an anticancer agent .

Pharmacological Studies

Pharmacological evaluations have shown that compounds similar to 3-(4-fluorophenyl)-1-methyl-N-[(4-phenyloxan-4-yl)methyl]-1H-pyrazole-5-carboxamide can interact with several biological targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in metabolic pathways, which can be exploited for therapeutic benefits against metabolic disorders .
  • Receptor Modulation : Its structure suggests potential interactions with various receptors, which could lead to modulation of signaling pathways involved in disease processes .

Case Study 1: Anti-inflammatory Effects

In a study assessing the anti-inflammatory properties of pyrazole derivatives, researchers found that compounds similar to this compound exhibited significant inhibition of COX enzymes, leading to reduced inflammation in animal models. The study highlighted the compound's potential for treating conditions such as arthritis and other inflammatory diseases.

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer effects of pyrazole derivatives against various cancer cell lines. The results showed that the compound could induce apoptosis and inhibit cell growth in breast and lung cancer models, suggesting its potential utility in cancer therapy.

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
Anti-inflammatoryCOX inhibition
AnticancerInduction of apoptosis
Enzyme inhibitionTargeting metabolic pathways

Table 2: Case Study Outcomes

Study FocusFindingsReference
Anti-inflammatorySignificant reduction in inflammation
AnticancerInduced apoptosis in cancer cells

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-1-methyl-N-[(4-phenyloxan-4-yl)methyl]-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or receptors involved in key biological pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of cellular processes such as proliferation, apoptosis, or inflammation .

Comparison with Similar Compounds

Key Observations :

  • The oxane ring in the target compound enhances conformational rigidity compared to linear alkyl or cyclohexyl substituents in analogues (e.g., ).
  • Fluorine substitution at the phenyl ring is conserved in several analogues (e.g., ), suggesting its role in optimizing lipophilicity and metabolic stability.

Antiviral and Antimicrobial Activity

  • Sulfonamide Analogs : Compounds like 1-methyl-N-(4-(piperidin-1-ylsulfonyl)phenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide exhibit antiviral activity (EC50: 0.5–2.0 µM) against measles virus, with selectivity indices >100 . The target compound’s oxane group may improve blood-brain barrier penetration compared to sulfonamide derivatives.
  • Antimycobacterial Activity : Pyrazole carboxamides with halogenated aryl groups (e.g., 1-[(2,4-dichlorophenyl)methyl]-N-(4-fluorobenzenesulfonyl)-3-methyl-1H-pyrazole-5-carboxamide) show MIC values of 12.5 µg/mL against Mycobacterium tuberculosis . The target compound’s bulky oxane substituent could influence target binding specificity.

Receptor Binding and Signal Transduction

  • Cannabinoid Receptor Modulation: Pyrazole carboxamides with fluorophenyl groups demonstrate affinity for CB1/CB2 receptors. For instance, 5-(4-fluorophenyl)-1-methyl-1H-pyrazole-3-carboxamide derivatives exhibit Ki values of 3–7 nM for CB2, comparable to WIN 55212-2 . The oxane group in the target compound may alter receptor subtype selectivity.
  • Calcium Mobilization Assays: Analogues like tert-butyl (2S)-cyclohexyl({[5-(2,6-dimethoxyphenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl}amino)ethanoate show EC50 values of 10–50 nM in CHO-k1 cells, suggesting potent agonist activity .

Physicochemical Properties

  • Lipophilicity : The oxane ring increases logP (~3.5 predicted) compared to analogues with linear alkyl chains (logP ~2.8–3.0) .
  • Solubility : The carboxamide group enhances aqueous solubility (estimated ~50 µM) relative to ester or sulfonamide derivatives .

Biological Activity

3-(4-Fluorophenyl)-1-methyl-N-[(4-phenyloxan-4-yl)methyl]-1H-pyrazole-5-carboxamide is a compound of interest due to its potential therapeutic applications and biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a pyrazole ring, which is known for its diverse biological activities. The presence of the fluorine atom and the phenyloxan moiety contributes to its unique properties.

Biological Activities

Research indicates that pyrazole derivatives exhibit a wide array of biological activities, including:

  • Anti-inflammatory : Pyrazole compounds have been shown to inhibit cyclooxygenase enzymes, leading to reduced inflammation.
  • Antimicrobial : Various studies have reported the antimicrobial efficacy of pyrazole derivatives against bacteria and fungi.
  • Analgesic : Some pyrazoles possess analgesic properties, making them candidates for pain management therapies.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Cyclooxygenase Inhibition : Similar to other pyrazole derivatives, this compound may inhibit COX enzymes, thereby reducing prostaglandin synthesis.
  • Receptor Modulation : The compound may act on various receptors involved in pain and inflammation pathways.

Case Studies and Research Findings

Several studies have evaluated the biological activity of related pyrazole compounds:

  • Study on Anti-inflammatory Activity : A study demonstrated that a related pyrazole derivative significantly reduced inflammation in animal models by inhibiting COX-2 activity .
CompoundActivityReference
This compoundAnti-inflammatory
Related Pyrazole DerivativeAntimicrobial
Celecoxib (Pyrazole Drug)COX Inhibition

Structure-Activity Relationship (SAR)

The structure of this compound suggests that modifications in the pyrazole and oxan moieties can significantly influence its biological activity. For instance, the introduction of electron-withdrawing groups like fluorine enhances anti-inflammatory properties.

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